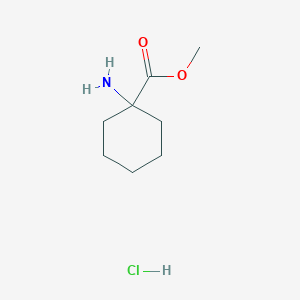![molecular formula C15H13FO4 B1322644 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938380-20-2](/img/structure/B1322644.png)
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (FBMA) is a chemical compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular weight of 276.24 g/mol and a melting point of 113-115 °C. FBMA is a widely used chemical compound in the field of organic synthesis and pharmaceuticals. FBMA is used in a variety of scientific research applications, such as drug delivery, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1. Metal-Mediated Site-Selective Functionalization
The compound 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid can be functionalized through metalation and subsequent carboxylation. This process enables the synthesis of new fluorobenzoic acids, demonstrating the compound's utility in organometallic chemistry and functional group modification (Marzi et al., 2002).
2. Synthesis of Phenolic Bisbenzocyclooctadiene Lignans
This compound is utilized in the oxidative coupling of bisbenzocyclooctadiene lignan precursors. The process involves systematic redox reactions in fluoro acid medium, indicating its relevance in the synthesis of natural products and complex organic molecules (Planchenault et al., 1995).
3. Anticancer Activity
Derivatives of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid have been evaluated for their anticancer activity. Specific oxazolone scaffolds synthesized from this compound have shown promising results against various human cancer cell lines, highlighting its potential in medicinal chemistry and cancer research (2020).
4. Insecticidal Applications
Certain derivatives containing the phenoxyfluorophenyl group, related to 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, have been synthesized and shown to possess insecticidal activity. This suggests its potential use in developing new agricultural chemicals (Mohan et al., 2004).
5. Environmental Applications
The compound and its derivatives have been studied in environmental applications such as the mineralization of herbicides in aqueous media. This highlights its potential role in environmental chemistry and pollution control (Brillas et al., 2003).
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQSVCDEWZXVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

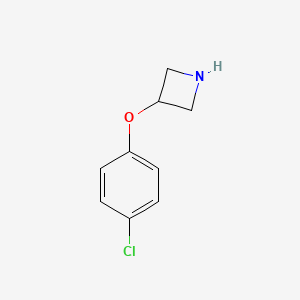

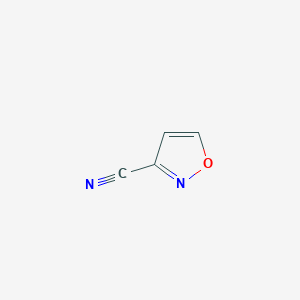

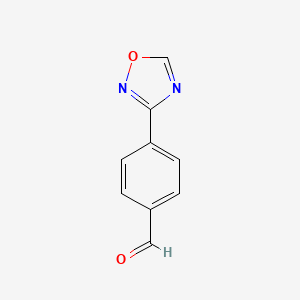

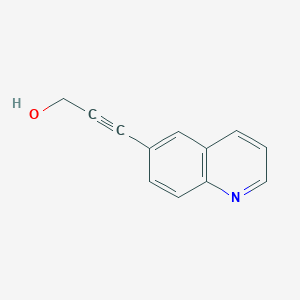

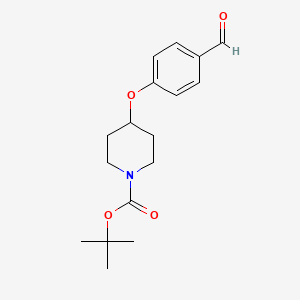


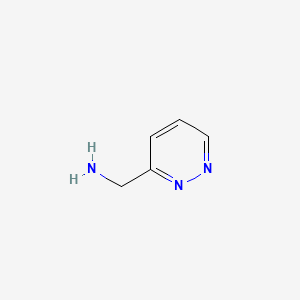
![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)
